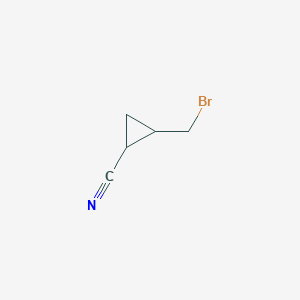

2-(Bromomethyl)cyclopropane-1-carbonitrile

Description

Unique Structural Features and Strain Energy Contributions

The cyclopropane (B1198618) ring is characterized by significant angle and torsional strain due to its planar geometry and C-C-C bond angles of 60°, a substantial deviation from the ideal 109.5° for sp³-hybridized carbon atoms. acs.orgnih.govbris.ac.uk This inherent ring strain, estimated to be around 27.5 kcal/mol, results in C-C bonds with increased p-character, often described as "bent bonds." acs.orgnih.gov Consequently, the cyclopropane ring exhibits chemical behavior akin to that of an alkene, rendering it susceptible to reactions that lead to ring-opening and the release of this strain energy. This stored energy is a key driver for its reactivity, making it a powerful tool in synthetic transformations. bohrium.com

Role of Cyclopropane Derivatives in Synthetic Strategies and Molecular Design

The incorporation of a cyclopropane ring into a molecular structure offers a high degree of three-dimensionality and conformational rigidity. researchgate.netorganic-chemistry.org In medicinal chemistry, this rigidity can be advantageous for locking a molecule into a bioactive conformation, potentially enhancing its binding affinity to biological targets. researchgate.netorganic-chemistry.org Furthermore, the cyclopropyl (B3062369) group can serve as a metabolically stable bioisostere for other common chemical groups, improving the pharmacokinetic profile of drug candidates. wikipedia.org In synthetic chemistry, the controlled opening of the cyclopropane ring provides a pathway to more complex, linear, or cyclic structures, making its derivatives valuable intermediates in the synthesis of natural products and other target molecules. wikipedia.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H6BrN |

|---|---|

Molecular Weight |

160.01 g/mol |

IUPAC Name |

2-(bromomethyl)cyclopropane-1-carbonitrile |

InChI |

InChI=1S/C5H6BrN/c6-2-4-1-5(4)3-7/h4-5H,1-2H2 |

InChI Key |

KEMARSIEULTSMK-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C1C#N)CBr |

Origin of Product |

United States |

The Bromomethyl Functionality: a Potent Electrophilic Site

The bromomethyl group attached to the cyclopropane (B1198618) ring is a classic and reliable electrophilic handle. The carbon atom bonded to the bromine is electron-deficient due to the high electronegativity of the bromine atom, making it an excellent site for nucleophilic attack. This feature allows for a wide range of substitution reactions where the bromide ion acts as a good leaving group. This electrophilicity is fundamental to the utility of 2-(Bromomethyl)cyclopropane-1-carbonitrile, enabling its coupling with a diverse array of nucleophiles to introduce the cyclopropylmethylnitrile scaffold into larger molecules.

The Nitrile Group: a Gateway to Diverse Chemical Transformations

The nitrile (or cyano) group is one of the most versatile functional groups in organic synthesis. Its strong electron-withdrawing nature influences the reactivity of the adjacent cyclopropane (B1198618) ring. More importantly, the nitrile group itself can be transformed into a variety of other functionalities.

| Transformation | Reagents and Conditions | Resulting Functional Group |

| Hydrolysis | Acidic or basic aqueous solution | Carboxylic Acid or Carboxamide |

| Reduction | LiAlH₄, Catalytic Hydrogenation | Primary Amine |

| Reaction with Grignard Reagents | Grignard Reagent (R-MgX) followed by hydrolysis | Ketone |

| Cycloaddition Reactions | Dienes, Azides | Heterocyclic compounds |

This table illustrates some of the common transformations of the nitrile group, highlighting its synthetic versatility.

These transformations allow chemists to use the nitrile as a masked carboxylic acid, amine, or ketone, significantly expanding the synthetic possibilities after the initial coupling reactions involving the bromomethyl group.

2 Bromomethyl Cyclopropane 1 Carbonitrile: a Multifunctional Synthetic Synthon

The strategic placement of the cyclopropane (B1198618) ring, the bromomethyl electrophile, and the versatile nitrile group makes 2-(Bromomethyl)cyclopropane-1-carbonitrile a powerful multifunctional synthon. A synthon is a conceptual unit within a molecule that represents a potential starting material in retrosynthetic analysis. This particular compound allows for a stepwise or tandem approach to building molecular complexity. For instance, a synthetic sequence could first involve a nucleophilic substitution at the bromomethyl group, followed by a transformation of the nitrile group. This orthogonal reactivity of the two functional groups is a key aspect of its utility.

While specific, detailed research on this compound is not widely published, its potential can be inferred from studies on related functionalized cyclopropanes. For example, the synthesis of functionalized cyclopropanes has been achieved through methods like the cyclization of dilithiated nitriles with epibromohydrin, suggesting plausible synthetic routes to this target molecule. acs.org The combination of its strained ring system and dual functionalities positions this compound as a valuable building block for the synthesis of novel pharmaceuticals, agrochemicals, and materials. researchgate.netwikipedia.org

An in-depth exploration of the synthetic routes toward this compound and its related analogues reveals a variety of sophisticated chemical strategies. The construction of the core cyclopropane ring is a key challenge, and several powerful methodologies have been developed to achieve this, broadly categorized into intermolecular additions to alkenes and intramolecular cyclization protocols.

Theoretical and Computational Studies on 2 Bromomethyl Cyclopropane 1 Carbonitrile

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to determining the electronic structure of a molecule, which in turn governs its physical and chemical properties. bnujournal.com Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to solve the Schrödinger equation for the molecular system, providing detailed insights into electron distribution and bonding. wikipedia.orgscienceopen.com

The cyclopropane (B1198618) ring is a classic example of a strained cyclic system, characterized by its unique "bent bonds" or "banana bonds". wordpress.com Unlike the typical sp³ hybridization with bond angles of 109.5°, the carbon atoms in the cyclopropane ring of 2-(Bromomethyl)cyclopropane-1-carbonitrile are forced into a triangular geometry with internuclear angles of 60°. This severe angle strain leads to a different bonding picture. uni-freiburg.deutdallas.edu

Quantum chemical calculations can quantify the nature of these bonds. The electron density is found to be concentrated outside the internuclear axis, forming an arc-like distribution between the carbon atoms. wordpress.com This outward curvature of the electron density reduces the angle strain and imparts a significant degree of p-character to the C-C bonds, making them weaker and more reactive than typical alkane C-C bonds. openstax.org

Table 1: Illustrative Calculated Bond Properties of the Cyclopropane Ring in this compound

| Bond | Bond Length (Å) | Bond Path Curvature (au) | Electron Density at Bond Critical Point (au) |

| C1-C2 | 1.52 | 0.25 | 0.23 |

| C2-C3 | 1.52 | 0.25 | 0.23 |

| C1-C3 | 1.53 | 0.24 | 0.22 |

Note: The data in this table is illustrative and represents typical values expected from quantum chemical calculations.

Computational methods are highly effective in predicting the most likely sites for chemical reactions. nih.gov By calculating the distribution of electron density and the molecular electrostatic potential (MEP), regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic) can be identified. chemrxiv.org

For this compound, the nitrogen atom of the nitrile group would be expected to have a high electron density, making it a potential nucleophilic site. Conversely, the carbon atom of the nitrile group and the carbon atom attached to the bromine are expected to be electrophilic. The bromine atom, being highly electronegative, withdraws electron density, making the attached methyl carbon susceptible to nucleophilic attack.

Table 2: Hypothetical Calculated Atomic Charges and Fukui Indices for Reactivity Prediction

| Atom/Group | Mulliken Charge (e) | Fukui Index (f-) for Nucleophilic Attack | Fukui Index (f+) for Electrophilic Attack |

| C (of CN) | +0.15 | 0.05 | 0.25 |

| N (of CN) | -0.20 | 0.30 | 0.02 |

| C (of CH₂Br) | +0.10 | 0.28 | 0.08 |

| Br | -0.18 | 0.15 | 0.05 |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from quantum chemical calculations for predicting reactivity.

Substituted cyclopropanes can exist in different spatial arrangements or conformations due to the rotation around single bonds. Conformational analysis aims to identify the stable conformations (energy minima) and the energy barriers between them. libretexts.org For this compound, the rotation around the C-C bond connecting the cyclopropane ring to the bromomethyl and nitrile groups will lead to various conformers.

Computational methods can systematically explore the potential energy surface of the molecule by rotating specific dihedral angles and calculating the energy at each step. This allows for the identification of the most stable conformer, which is crucial for understanding the molecule's behavior and reactivity. The relative energies of different conformers can be used to determine their populations at a given temperature.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions. rsc.orgmdpi.com By mapping out the potential energy surface, it is possible to identify the transition states and intermediates that connect reactants to products, providing a step-by-step description of the reaction mechanism. escholarship.org

A transition state is a high-energy species that exists for a fleeting moment during a chemical reaction. youtube.com Locating the transition state structure and calculating its energy is a key aspect of understanding reaction kinetics. Computational methods can search for these saddle points on the potential energy surface. Once a transition state is located, its structure can be confirmed by frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

The energy difference between the reactants and the transition state is the activation energy or energy barrier. nih.gov A higher energy barrier corresponds to a slower reaction rate. For a reaction involving this compound, such as a nucleophilic substitution on the bromomethyl group, the energy barrier for the formation of the transition state can be calculated.

Reaction pathway mapping involves tracing the path of lowest energy from reactants to products, passing through the transition state. arxiv.org This is often achieved by performing an Intrinsic Reaction Coordinate (IRC) calculation starting from the transition state structure. The IRC follows the gradient of the potential energy downhill to both the reactant and product energy minima, thus confirming that the transition state connects the desired species.

In cases where multiple reaction pathways are possible, computational chemistry can be used to predict the selectivity of the reaction. By comparing the activation energies for the different pathways, the most favorable route can be identified. For instance, in reactions of this compound, there might be competition between substitution at the bromomethyl group and reactions involving the nitrile group or the cyclopropane ring. Calculating the energy barriers for each of these potential pathways would allow for a prediction of the major product.

Table 3: Illustrative Calculated Energy Barriers for Competing Reaction Pathways

| Reaction Pathway | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) |

| SN2 substitution at CH₂Br | 15.2 | 20.5 |

| Nucleophilic addition to CN | 25.8 | 31.1 |

| Ring opening of cyclopropane | 35.1 | 40.4 |

Note: The data in this table is illustrative and represents a hypothetical scenario to demonstrate how computational chemistry can be used to predict reaction selectivity.

In Silico Studies for Stereochemical Control and Prediction

The stereochemistry of this compound, which can exist as different diastereomers and enantiomers, is crucial to its chemical and biological properties. In silico studies provide a powerful tool for predicting and understanding the factors that control its stereochemical outcomes in chemical reactions.

Density Functional Theory (DFT) calculations are a cornerstone of these investigations. rsc.org By modeling the transition states of reactions that form the cyclopropane ring, chemists can predict which diastereomer is energetically favored. rsc.org For instance, in a hypothetical cyclopropanation reaction, computational analysis of the transition state energies for the cis and trans approaches of the reacting species can reveal the origins of diastereoselectivity. Factors such as steric hindrance and electronic interactions between the forming bonds and the existing substituents (the bromomethyl and nitrile groups) are quantified to predict the major product. nih.gov

These computational models can explore the potential energy surfaces of the reaction pathways leading to different stereoisomers. The relative energies of the transition states are calculated to determine the kinetic product distribution. A lower activation energy for one diastereomeric pathway suggests it will be the predominant product under kinetic control.

Table 1: Hypothetical Transition State Energy Analysis for a Cyclopropanation Reaction

| Transition State | Method/Basis Set | Relative Energy (kcal/mol) | Predicted Major Isomer |

| TS-trans | B3LYP/6-31G(d) | 0.0 | trans |

| TS-cis | B3LYP/6-31G(d) | +2.5 |

This table illustrates how computational chemistry can predict the stereochemical outcome of a reaction by comparing the relative energies of the transition states leading to different isomers. A lower relative energy indicates a more favorable reaction pathway.

Furthermore, these studies can elucidate the role of catalysts, particularly chiral catalysts, in controlling enantioselectivity. rsc.org By modeling the interaction of the substrate with the catalyst, researchers can design catalysts that favor the formation of a specific enantiomer, which is of paramount importance in pharmaceutical and materials science.

Computational Spectroscopy for Prediction and Interpretation of Experimental Data (e.g., NMR chemical shifts, IR frequencies)

Computational spectroscopy is an essential tool for predicting and interpreting the experimental spectra of molecules like this compound, aiding in its identification and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is routinely performed using DFT calculations, often employing the Gauge-Including Atomic Orbital (GIAO) method. nih.govacs.org These calculations provide theoretical chemical shifts that can be compared with experimental data to confirm the structure and assign specific signals to the corresponding nuclei in the molecule. nih.gov The accuracy of these predictions is highly dependent on the chosen functional and basis set. nih.gov For complex molecules with multiple stereocenters, comparing the calculated NMR spectra for all possible diastereomers with the experimental spectrum is a powerful method for determining the relative configuration. github.io

Table 2: Illustrative Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) for trans-2-(Bromomethyl)cyclopropane-1-carbonitrile

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| H1 (methine) | 1.85 | 1.82 |

| H2 (methine) | 2.15 | 2.11 |

| H3a (methylene) | 1.20 | 1.18 |

| H3b (methylene) | 1.45 | 1.42 |

| H4a (bromomethyl) | 3.55 | 3.51 |

| H4b (bromomethyl) | 3.65 | 3.62 |

This table demonstrates the typical correlation between predicted and experimental NMR data. The calculations are generally performed using a specific level of theory, such as B3LYP/6-311+G(d,p), and the predicted values are often scaled to improve agreement with experimental results.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated to aid in the assignment of vibrational modes observed in experimental IR spectroscopy. DFT calculations can predict the frequencies and intensities of the vibrational bands. researchgate.net These predictions are valuable for identifying characteristic functional group vibrations, such as the C≡N stretch of the nitrile group and the C-Br stretch of the bromomethyl group. The calculated vibrational frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method.

Table 3: Key Predicted IR Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Experimental Range (cm⁻¹) |

| C≡N stretch | 2255 | 2240-2260 |

| C-H stretch (cyclopropane) | 3050 | 3000-3100 |

| CH₂ scissoring | 1450 | 1440-1480 |

| C-Br stretch | 680 | 650-700 |

This table shows a comparison of theoretically predicted IR frequencies with the generally accepted ranges for specific bond vibrations, aiding in the interpretation of the experimental spectrum.

Derivatives and Analogues of 2 Bromomethyl Cyclopropane 1 Carbonitrile

Structural Modifications of the Bromomethyl Group

The bromomethyl group serves as a primary site for modification, functioning as a potent electrophile in nucleophilic substitution reactions. This reactivity allows for the introduction of various functional groups and the variation of the halogen substituent itself.

The bromine atom can be readily substituted with other halogens, such as chlorine or iodine, to modulate the reactivity of the methyl halide group. The synthesis of these analogues typically involves similar cyclopropanation strategies, starting with different halogenated precursors. For instance, analogues like 2-(chloromethyl)cyclopropane derivatives have been synthesized for use as intermediates in the preparation of more complex molecules. google.com The choice of halogen influences the leaving group ability in subsequent nucleophilic substitution reactions, following the general trend I > Br > Cl.

Table 1: Comparison of Halomethyl Cyclopropane (B1198618) Analogues

| Derivative | Typical Synthetic Precursor | Relative Reactivity as Electrophile |

|---|---|---|

| 2-(Chloromethyl)cyclopropane-1-carbonitrile | Chloro-alkene or chloro-ketone | Lower |

| 2-(Bromomethyl)cyclopropane-1-carbonitrile | Bromo-alkene or bromo-ketone | Intermediate |

| 2-(Iodomethyl)cyclopropane-1-carbonitrile | Iodo-alkene or iodo-ketone | Higher |

The bromomethyl group is an excellent precursor for introducing other key functional groups through nucleophilic substitution.

Hydroxymethyl Derivatives: The synthesis of the corresponding alcohol, 2-(hydroxymethyl)cyclopropane-1-carbonitrile, can be achieved through hydrolysis of the bromide, typically using a weak base like sodium bicarbonate in an aqueous solvent system to avoid hydrolysis of the nitrile group. This conversion replaces the reactive bromide with a hydrogen-bond-donating hydroxyl group. bldpharm.com

Aminomethyl Derivatives: The aminomethyl analogue can be prepared via methods such as the Gabriel synthesis, where the bromomethyl compound reacts with potassium phthalimide, followed by hydrazinolysis or acidic hydrolysis to release the primary amine. google.com This introduces a basic nitrogen atom, significantly altering the molecule's chemical properties.

Thiolmethyl Derivatives: The corresponding thiol can be synthesized by treating the bromomethyl derivative with a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis. This introduces a thiol group, which is known for its distinct reactivity, including its ability to form disulfides or coordinate to metals.

Table 2: Functionalization of the Bromomethyl Group

| Target Functional Group | Typical Reagent(s) | Resulting Derivative |

|---|---|---|

| Hydroxymethyl (-CH₂OH) | H₂O, NaHCO₃ | 2-(Hydroxymethyl)cyclopropane-1-carbonitrile |

| Aminomethyl (-CH₂NH₂) | 1. Potassium phthalimide2. Hydrazine | 2-(Aminomethyl)cyclopropane-1-carbonitrile |

| Thiolmethyl (-CH₂SH) | Sodium hydrosulfide (NaSH) | 2-(Thiolmethyl)cyclopropane-1-carbonitrile |

Transformations and Derivatizations of the Nitrile Group

The nitrile group is a versatile functional group that can be converted into a range of other functionalities or used in cycloaddition reactions to build heterocyclic systems.

The carbon-nitrogen triple bond of the nitrile is susceptible to hydrolysis under both acidic and basic conditions. chemistrysteps.comlibretexts.orgopenstax.orgchemguide.co.uk

Acidic Hydrolysis: Heating the nitrile with an aqueous acid, such as dilute hydrochloric or sulfuric acid, leads to the formation of the corresponding carboxylic acid, 2-(bromomethyl)cyclopropane-1-carboxylic acid. libretexts.orgchemguide.co.ukgoogle.com The reaction proceeds through an intermediate amide, which is subsequently hydrolyzed to the carboxylic acid. chemistrysteps.com

Alkaline Hydrolysis: Treatment with an aqueous base, like sodium hydroxide (B78521), followed by acidification, also yields the carboxylic acid. chemguide.co.ukweebly.com Under basic conditions, the initial product is the carboxylate salt. libretexts.org Partial hydrolysis, by carefully controlling reaction conditions, can isolate the intermediate amide, 2-(bromomethyl)cyclopropane-1-carboxamide.

Ester Formation: The resulting carboxylic acid can be further converted to esters through Fischer esterification (reaction with an alcohol in the presence of an acid catalyst).

Table 3: Products of Nitrile Group Hydrolysis

| Reaction Condition | Intermediate Product | Final Product (after workup) |

|---|---|---|

| Acidic (e.g., H₃O⁺, heat) | Amide | Carboxylic Acid |

| Basic (e.g., NaOH, heat) | Carboxylate Salt / Amide | Carboxylic Acid (after acidification) |

| Controlled Hydrolysis | Amide | Amide |

The nitrile group can participate as a 2π component in cycloaddition reactions to form five-membered heterocyclic rings. A prominent example is the [3+2] cycloaddition with azides to form tetrazoles. This reaction is typically catalyzed by metal salts, such as zinc or tin compounds, and involves reacting the cyclopropyl (B3062369) nitrile with a source of azide (B81097), like sodium azide (NaN₃). google.comorganic-chemistry.org The resulting product is a 5-substituted tetrazole, where the cyclopropylmethyl group is attached to the carbon atom of the tetrazole ring. Such reactions are valuable for creating metabolically stable bioisosteres of carboxylic acids in drug design. google.com

Substitutions and Modifications on the Cyclopropane Ring

Beyond modifying the existing functional groups, analogues can be created by introducing additional substituents directly onto the cyclopropane ring. These substitutions are often incorporated during the synthesis of the ring itself. A variety of synthetic methods, such as the Michael-initiated ring closure or reactions involving diazo compounds, allow for the preparation of densely functionalized cyclopropanes. nih.govrsc.org

Table 4: Examples of Substituted Cyclopropane Ring Analogues

| Substituent(s) on Ring | Class of Analogue | Potential Synthetic Route |

|---|---|---|

| Additional Nitrile Group | Dinitrile Cyclopropane | Michael-initiated ring closure nih.gov |

| Methyl Group | Alkyl-substituted Cyclopropane | Cyclopropanation of a substituted alkene mdpi.com |

| Phenyl Group | Aryl-substituted Cyclopropane | Reaction of a substituted benzyl (B1604629) cyanide nih.gov |

| Trifluoromethyl Group | Fluoroalkyl-substituted Cyclopropane | Annulation with fluoro-based diazoethanes rsc.org |

An article on the chemical compound “this compound” and its derivatives, as outlined in the provided structure, cannot be generated at this time. Extensive searches of scientific literature and chemical databases have revealed a significant lack of specific research findings for this particular compound.

The available information is insufficient to provide a thorough, informative, and scientifically accurate account of the following topics as requested:

: There is no specific literature detailing the introduction of alkyl, aryl, and heteroaryl moieties onto the this compound scaffold.

Synthesis of Spirocyclopropane Derivatives: Research explicitly using this compound as a precursor for spirocyclopropane synthesis could not be located.

Cyclopropane-Fused Polycyclic Systems: There is no available data on the use of this compound in the synthesis of cyclopropane-fused polycyclic systems.

Stereoisomeric Derivatives and their Divergent Chemical Behaviors: While the principles of stereoisomerism in cyclopropanes are well-established, no studies were found that specifically describe the stereoisomers of this compound and their unique chemical properties or reactions.

General information on the synthesis and reactions of other bromomethylcyclopropane or cyclopropanecarbonitrile (B140667) derivatives exists. However, these findings are not directly applicable to the specific chemical structure of this compound and therefore cannot be used to fulfill the request for an article focused solely on this compound without violating the instructions to maintain strict adherence to the subject and scientific accuracy.

Further attempts to locate relevant data using alternative search strategies and related chemical structure queries were also unsuccessful in yielding the specific information required to generate the requested article. It appears that the chemistry of this compound is not extensively reported in the publicly accessible scientific literature.

Emerging Research Directions and Future Perspectives in the Chemistry of 2 Bromomethyl Cyclopropane 1 Carbonitrile

Development of Green Chemistry Approaches for Synthesis

The synthesis of functionalized cyclopropanes is increasingly guided by the principles of green chemistry, aiming to reduce waste, avoid hazardous reagents, and improve energy efficiency. For a molecule like 2-(bromomethyl)cyclopropane-1-carbonitrile, this involves moving away from traditional methods that may use stoichiometric metals or hazardous precursors.

Key Green Approaches:

Biocatalysis: A significant advancement in green cyclopropane (B1198618) synthesis is the use of engineered enzymes. acs.orgnih.gov Hemoproteins, such as myoglobin (B1173299) and cytochrome P450, have been repurposed to catalyze asymmetric cyclopropanation reactions with high efficiency and selectivity. acs.orgnih.govrochester.edu These enzymatic processes occur in aqueous media under mild conditions, offering a sustainable alternative to conventional chemical catalysis. nih.gov For instance, engineered myoglobin variants can facilitate carbene transfer to olefins, a key step in forming the cyclopropane ring, thereby reducing the need for expensive and toxic heavy-metal catalysts. nsf.govnih.gov

Solvent-Free Reactions: Solid-state photochemistry presents another green avenue. The photodenitrogenation of crystalline 1-pyrazolines can produce densely functionalized cyclopropanes stereospecifically without the need for solvents. acs.org This method is scalable using aqueous crystalline suspensions, aligning with green chemistry goals by minimizing organic solvent waste. acs.org

Photoredox Catalysis: Visible-light-promoted photoredox catalysis offers a mild and efficient method for constructing cyclopropane rings from readily available materials like carboxylic acids and electron-deficient alkenes. nih.gov This approach avoids harsh reagents and high temperatures, contributing to a more sustainable synthetic process. nih.gov

Exploration of Novel Chemo-, Regio-, and Stereoselective Transformations

The bifunctional nature of this compound—containing both an electrophilic center at the bromomethyl group and a nucleophilic nitrile group—allows for a wide range of selective chemical transformations. Research is focused on controlling the chemo-, regio-, and stereoselectivity of these reactions to build complex molecular architectures.

Chemo- and Regioselectivity: The presence of multiple reactive sites necessitates precise control. For example, reactions can be directed to selectively functionalize either the bromomethyl group via nucleophilic substitution or the nitrile group through hydrolysis, reduction, or addition reactions. Future work will likely explore orthogonal protection-deprotection strategies to allow for sequential, site-selective modifications.

Stereoselectivity: Achieving high diastereoselectivity and enantioselectivity is crucial for synthesizing chiral molecules. Modern methods like organocatalysis and transition-metal catalysis are being refined to produce specific stereoisomers of substituted cyclopropanes. nih.govorganic-chemistry.org For example, chiral rhodium complexes have been used to synthesize optically pure 1,2,3-trisubstituted cyclopropanes with excellent control over both diastereomeric and enantiomeric outcomes. organic-chemistry.org Electrochemical methods have also emerged for the highly diastereoselective synthesis of nitrile-substituted cyclopropanes. nih.gov

Advancements in Catalytic Methods for Enantioselective and Efficient Reactions

The demand for enantiomerically pure cyclopropane derivatives, which are vital building blocks for pharmaceuticals, has driven significant advancements in asymmetric catalysis. rochester.eduacs.orgacs.org

Biocatalysis with Engineered Enzymes: Engineered heme proteins, particularly myoglobin variants, are at the forefront of enantioselective cyclopropanation. nih.govrochester.edu Through directed evolution, these biocatalysts can be tailored to produce specific enantiomers of cyclopropane products with exceptional purity (often >99% enantiomeric excess). acs.orgnih.gov This approach has been successfully applied to synthesize key cyclopropane intermediates for drugs like ticagrelor. acs.orgnih.gov

Chiral Metal Catalysis: Transition-metal complexes featuring chiral ligands remain a cornerstone of asymmetric cyclopropanation. mdpi.com Chiral rhodium and molybdenum-salen catalysts have shown high efficacy in producing enantioenriched cyclopropanes from various precursors. organic-chemistry.orgacs.org A key advantage of these catalysts is their tunability, allowing for optimization across a broad range of substrates. acs.org

Phase-Transfer Catalysis: Asymmetric phase-transfer catalysis using chiral catalysts, such as those derived from cinchona alkaloids, provides another powerful tool for the enantioselective synthesis of cyclopropanes under mild, often biphasic, conditions. nih.gov

Below is a data table summarizing the performance of various catalytic systems in the synthesis of functionalized cyclopropanes.

| Catalyst System | Reaction Type | Substrates | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) | Reference |

| Engineered Myoglobin | Biocatalytic Carbene Transfer | Styrene derivatives, Diazoacetonitrile | >99% | >99% | rochester.edu |

| Engineered B. subtilis Globin | Biocatalytic Cyclopropanation | 3,4-difluorostyrene, Ethyl diazoacetate | >99% | 98% | nih.gov |

| Chiral Rh(III) Complex | Asymmetric Cyclopropanation | β,γ-unsaturated ketoesters, Sulfoxonium ylides | >20:1 | up to 99% | organic-chemistry.org |

| Chiral Salen-Mo Complex | Asymmetric Deoxygenative Cyclopropanation | 1,2-dicarbonyl compounds, Alkenes | N/A | Good | acs.org |

| Cinchona Alkaloid PTC | Michael Initiated Ring Closing | Chalcones, Bromomalonates | N/A | up to 91:9 e.r. | nih.gov |

Potential in Materials Science and Polymer Chemistry

The strained cyclopropane ring and reactive functional groups of this compound suggest its potential as a monomer or modifying agent in polymer chemistry.

Polymer Modification: The bromomethyl group can be used to graft the cyclopropane moiety onto existing polymer backbones, altering their physical and chemical properties. The incorporation of cyclopropane groups into polydienes, for example, has been shown to significantly change properties such as glass-transition temperature, thermal stability, and melt flow. researchgate.netresearchgate.net

Novel Monomers: As a monomer, this compound could be used in copolymerization reactions. For instance, cyclopropyl (B3062369) styrenes have been copolymerized with acrylonitrile (B1666552) to create optically transparent copolymers with high thermal and mechanical stability. jomardpublishing.com The nitrile group can enhance intermolecular forces and polarity, while the cyclopropane ring adds rigidity and unique reactivity.

Ring-Opening Polymerization: The high ring strain of the cyclopropane ring (approximately 27.5 kcal/mol) makes it susceptible to ring-opening reactions, which could be exploited for ring-opening polymerization to create novel polymer backbones. wikipedia.org

Design and Synthesis of Novel Scaffolds for Chemical Biology Research

Cyclopropane rings are considered "privileged scaffolds" in medicinal chemistry because their rigid structure can lock molecules into conformations that enhance binding to biological targets, improve metabolic stability, and increase potency. bohrium.comnbinno.comresearchgate.net this compound is a versatile starting material for creating libraries of novel, chiral scaffolds for drug discovery. nih.govrochester.eduacs.org

Chemoenzymatic Synthesis: A powerful strategy involves combining highly selective enzymatic reactions with subsequent chemical modifications. nsf.govnih.gov For example, an engineered enzyme can be used to produce an enantiopure cyclopropane core, which is then diversified through chemical reactions targeting the bromomethyl and nitrile groups. nih.govrochester.edunih.gov This approach allows for the rapid generation of a diverse library of stereopure compounds for biological screening. nsf.govnih.gov

Bioisosteric Replacement: The cyclopropane unit can serve as a bioisostere for other chemical groups, such as double bonds or phenyl rings, helping to fine-tune the pharmacokinetic and pharmacodynamic properties of a drug candidate. The rigidity of the ring can improve target specificity and reduce off-target effects. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex molecules like this compound can be enhanced through the adoption of modern automation and flow chemistry technologies. These platforms offer precise control over reaction parameters, improved safety, and enhanced scalability. thieme-connect.de

Flow Chemistry: Continuous flow synthesis is particularly advantageous for reactions that are highly exothermic, involve hazardous intermediates, or require precise control over reaction time. thieme-connect.dersc.org The synthesis of cyclopropane derivatives, which can involve reactive species like diazo compounds or organolithiums, is well-suited for flow reactors. thieme-connect.dersc.org Flow systems can improve yields, reduce reaction times from hours to minutes, and enable safer handling of hazardous reagents by generating them in situ. thieme-connect.dersc.org

Automated Synthesis: Robotic platforms integrated with data-driven algorithms are accelerating the discovery and optimization of synthetic routes. nih.govnih.gov Such systems can perform multi-step syntheses, including reaction setup, purification, and analysis, with minimal human intervention. nih.gov Integrating the synthesis of this compound and its derivatives into these automated workflows could rapidly accelerate the exploration of its chemical space and the development of new applications. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.